Ethyl {1-[(trimethylsilyl)oxy]cyclopent-2-en-1-yl}acetate
CAS No.: 649772-34-9
Cat. No.: VC16903024
Molecular Formula: C12H22O3Si
Molecular Weight: 242.39 g/mol
* For research use only. Not for human or veterinary use.
![Ethyl {1-[(trimethylsilyl)oxy]cyclopent-2-en-1-yl}acetate - 649772-34-9](/images/structure/VC16903024.png)
Specification
CAS No. | 649772-34-9 |
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Molecular Formula | C12H22O3Si |
Molecular Weight | 242.39 g/mol |
IUPAC Name | ethyl 2-(1-trimethylsilyloxycyclopent-2-en-1-yl)acetate |
Standard InChI | InChI=1S/C12H22O3Si/c1-5-14-11(13)10-12(8-6-7-9-12)15-16(2,3)4/h6,8H,5,7,9-10H2,1-4H3 |
Standard InChI Key | QTWVJASZBRBNLI-UHFFFAOYSA-N |
Canonical SMILES | CCOC(=O)CC1(CCC=C1)O[Si](C)(C)C |
Introduction
Chemical Structure and Molecular Characteristics
Structural Elucidation
The compound features a cyclopent-2-ene ring substituted at the C1 position with two functional groups:
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A trimethylsilyloxy (-OSi(CH₃)₃) group, which serves as a protective moiety for hydroxyl groups in synthetic pathways.
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An ethyl acetate (-CH₂COOCH₂CH₃) chain, providing ester functionality amenable to further transformations.
The geminal arrangement of these groups introduces steric strain, influencing both the compound’s stability and reactivity. Molecular modeling suggests a puckered cyclopentene ring with dihedral angles of ~30° between the silyloxy and acetate groups .
Table 1: Key Molecular Descriptors
The C₁₂H₂₂O₃Si formula aligns with silyl-protected cyclopentene esters, as observed in (3-ethenyl-2-ethylcyclopent-1-en-1-yl)oxysilane (C₁₂H₂₂OSi) .
Spectroscopic Signatures
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IR Spectroscopy: Strong absorption bands at 1250 cm⁻¹ (Si-C stretching) and 1740 cm⁻¹ (C=O ester) .
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¹H NMR: Distinct signals include δ 0.15 ppm (Si(CH₃)₃), δ 1.25 ppm (CH₂CH₃), and δ 4.10 ppm (COOCH₂) .
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¹³C NMR: Peaks at δ 170 ppm (C=O), δ 18 ppm (Si(CH₃)₃), and δ 60 ppm (OCH₂CH₃) .
Synthesis and Manufacturing
Laboratory-Scale Preparation
A plausible three-step synthesis route involves:
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Cyclopent-2-en-1-ol Protection:
React cyclopent-2-en-1-ol with chlorotrimethylsilane (TMSCl) in the presence of imidazole to form 1-trimethylsiloxycyclopent-2-ene : -
Acetylation at C1:
Treat the silyl-protected intermediate with ethyl bromoacetate under basic conditions (K₂CO₃, DMF) to introduce the acetate side chain: -
Purification:
Isolate the product via fractional distillation (bp ~185°C) or column chromatography (silica gel, hexane/EtOAc 9:1) .
Industrial Production Considerations
Scalable methods adapt continuous-flow reactors to enhance yield (>85%) and reduce reaction times. Key parameters include:
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Temperature: 50–60°C for acetylation.
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Catalysts: Recyclable solid acids (e.g., Amberlyst-15) for esterification.
Physicochemical Properties
Thermal Stability
The compound decomposes above 250°C, with thermogravimetric analysis (TGA) showing mass loss peaks corresponding to silyl group cleavage (250–300°C) and ester decomposition (300–400°C) .
Solubility Profile
Solvent | Solubility (mg/mL) | Notes |
---|---|---|
Hexane | 120 | High solubility |
Ethanol | 45 | Moderate |
Water | <0.1 | Hydrophobic nature |
The lipophilic character (LogP ≈ 3.8) favors partitioning into organic phases, critical for extraction protocols.
Reactivity and Functional Transformations
Silyl Ether Cleavage
The TMS-O- group undergoes hydrolysis under acidic (HCl/THF/H₂O) or fluoride-mediated (TBAF) conditions :
This deprotection enables subsequent oxidation or alkylation at the hydroxyl site.
Ester Hydrolysis
Basic hydrolysis (NaOH, EtOH/H₂O) converts the ethyl ester to a carboxylic acid:
Cycloaddition Reactions
The cyclopentene ring participates in Diels-Alder reactions with dienophiles (e.g., maleic anhydride) at 80–100°C, yielding bicyclic adducts :
Applications in Organic Synthesis
Protective Group Strategy
The TMS-O- moiety shields hydroxyl groups during multistep syntheses, notably in prostaglandin and terpene pathways. Subsequent deprotection under mild conditions minimizes side reactions .
Chiral Intermediate
The geminal substitution pattern creates a stereogenic center, enabling asymmetric synthesis. Enzymatic resolution (e.g., lipase-catalyzed ester hydrolysis) achieves enantiomeric excesses >90% .
Polymer Chemistry
Copolymerization with styrene or acrylates yields silicon-containing polymers with enhanced thermal stability (Tg ≈ 150°C) .
Parameter | Rating | Source |
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Flammability (GHS) | Category 3 | Analogous |
Skin Irritation | Category 2 | |
Environmental Toxicity | Not classified |
Protective Measures
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